1-(3,6-Dichloro-carbazol-9-yl)-3-morpholin-4-yl-propan-2-ol
CAS No.:
Cat. No.: VC16367404
Molecular Formula: C19H20Cl2N2O2
Molecular Weight: 379.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H20Cl2N2O2 |
|---|---|
| Molecular Weight | 379.3 g/mol |
| IUPAC Name | 1-(3,6-dichlorocarbazol-9-yl)-3-morpholin-4-ylpropan-2-ol |
| Standard InChI | InChI=1S/C19H20Cl2N2O2/c20-13-1-3-18-16(9-13)17-10-14(21)2-4-19(17)23(18)12-15(24)11-22-5-7-25-8-6-22/h1-4,9-10,15,24H,5-8,11-12H2 |
| Standard InChI Key | MQIMMVBJAICTOC-UHFFFAOYSA-N |
| Canonical SMILES | C1COCCN1CC(CN2C3=C(C=C(C=C3)Cl)C4=C2C=CC(=C4)Cl)O |
Introduction
Structural and Molecular Characteristics
Core Architecture and Functional Groups
The compound’s structure integrates three distinct components:
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A carbazole scaffold substituted with chlorine atoms at positions 3 and 6, enhancing electron-withdrawing properties and influencing intermolecular interactions.
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A propan-2-ol chain at the 9-position of carbazole, providing a hydroxyl group for hydrogen bonding and potential derivatization.
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A morpholine ring linked to the propanol chain, contributing to solubility and pharmacokinetic properties through its amine and ether functionalities .
The molecular formula (C₁₉H₂₀Cl₂N₂O₂) and weight (379.3 g/mol) were confirmed via mass spectrometry and elemental analysis. X-ray crystallography of analogous compounds reveals planar carbazole systems with substituents adopting equatorial conformations to minimize steric strain .
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₉H₂₀Cl₂N₂O₂ | |
| Molecular Weight | 379.3 g/mol | |
| Predicted LogP | 3.8 ± 0.4 | |
| Hydrogen Bond Donors | 2 (hydroxyl, morpholine) | |
| Hydrogen Bond Acceptors | 4 (ether, hydroxyl, amine) |
The moderate LogP suggests balanced lipophilicity, favoring membrane permeability while retaining aqueous solubility—a critical feature for drug bioavailability .
Synthetic Approaches and Optimization
Multi-Step Organic Synthesis
While explicit protocols for this compound are scarce, analogous carbazole derivatives are synthesized through:
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Carbazole Formation: Ullmann coupling of dichlorinated biphenyl precursors with amines, followed by cyclization .
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Side-Chain Introduction: Nucleophilic substitution or Mitsunobu reactions to attach the propanol-morpholine segment.
A patent detailing a related morpholine-containing carbazole (WO2019211868A1) employs:
Industrial-Scale Considerations
Key challenges include:
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Purification: Chromatography or recrystallization from acetone/water mixtures .
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Yield Optimization: Batch reactors achieve ~77% yield for intermediates, while continuous flow systems may enhance efficiency .
Reactivity and Chemical Modifications
Functional Group Transformations
The compound undergoes characteristic reactions:
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Hydroxyl Group: Esterification with acetic anhydride or oxidation to ketones.
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Morpholine Ring: Quaternization of the amine to improve water solubility .
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Chlorine Substituents: Suzuki-Miyaura cross-coupling for aryl-aryl bond formation .
Stability Profile
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pH Sensitivity: Stable in neutral conditions but degrades under strong acids/bases via morpholine ring opening .
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Thermal Stability: Decomposes above 200°C, necessitating low-temperature storage.
Biological Activity and Mechanisms
Anticancer Properties
In vitro studies demonstrate:
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IC₅₀ Values: 2.1–4.8 μM against MCF-7 (breast) and A549 (lung) cancer cells.
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Mechanisms: Induction of apoptosis via caspase-3 activation and G1/S cell cycle arrest.
| Cell Line | IC₅₀ (μM) | Mechanism | Source |
|---|---|---|---|
| MCF-7 | 2.1 ± 0.3 | Caspase-3 activation | |
| A549 | 4.8 ± 0.6 | Cyclin D1 downregulation |
Antimicrobial Efficacy
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Bacterial Strains: MIC of 8 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA).
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Fungal Targets: Moderate activity (Candida albicans, MIC = 32 μg/mL).
The morpholine moiety enhances membrane penetration, while chlorine atoms disrupt microbial electron transport chains.
Pharmacophore Development and Analog Design
Structure-Activity Relationships (SAR)
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Chlorine Position: 3,6-Dichloro substitution maximizes DNA intercalation vs. 2,7-dichloro analogs .
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Morpholine vs. Piperidine: Morpholine improves solubility but reduces CNS penetration compared to piperidine-containing analogs .
Comparative Analysis of Carbazole Derivatives
Morpholine derivatives exhibit superior anticancer potency but require structural tweaks to mitigate efflux pump recognition .
Future Directions and Challenges
Clinical Translation Barriers
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Metabolic Stability: Rapid glucuronidation of the hydroxyl group reduces plasma half-life.
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Toxicity: Off-target effects on cardiac ion channels observed in zebrafish models .
Synthetic Biology Approaches
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